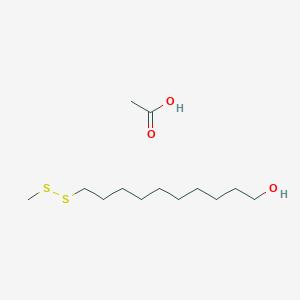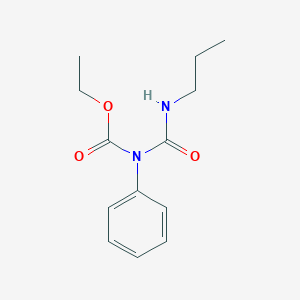
Ethyl phenyl(propylcarbamoyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl phenyl(propylcarbamoyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including medicinal chemistry, agriculture, and industrial applications. This compound is characterized by the presence of an ethyl group, a phenyl group, and a propylcarbamoyl group attached to the carbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl phenyl(propylcarbamoyl)carbamate can be achieved through several methods. One common approach involves the reaction of phenyl isocyanate with propylamine to form phenyl(propylcarbamoyl)amine, which is then reacted with ethyl chloroformate to yield the desired carbamate. The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or toluene. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous processes. The key steps include the preparation of phenyl isocyanate and propylamine, followed by their reaction to form the intermediate phenyl(propylcarbamoyl)amine. This intermediate is then reacted with ethyl chloroformate in the presence of a suitable catalyst to produce the final product. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Ethyl phenyl(propylcarbamoyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the ethyl or phenyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbamate derivatives with additional oxygen-containing functional groups, while reduction can produce amines. Substitution reactions result in the formation of new carbamate compounds with different substituents.
Scientific Research Applications
Ethyl phenyl(propylcarbamoyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug design.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of ethyl phenyl(propylcarbamoyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction is often reversible, depending on the specific enzyme and the structure of the carbamate compound. The molecular pathways involved include the inhibition of acetylcholinesterase, which is crucial for neurotransmission.
Comparison with Similar Compounds
Ethyl phenyl(prop
Properties
CAS No. |
61985-81-7 |
|---|---|
Molecular Formula |
C13H18N2O3 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
ethyl N-phenyl-N-(propylcarbamoyl)carbamate |
InChI |
InChI=1S/C13H18N2O3/c1-3-10-14-12(16)15(13(17)18-4-2)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3,(H,14,16) |
InChI Key |
CFMLOMAGMGUFNR-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)N(C1=CC=CC=C1)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


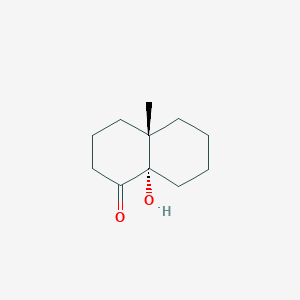
![4-{2-[(2-Bromo-4-methylphenoxy)methyl]-1,3-thiazol-4-yl}aniline](/img/structure/B14554823.png)
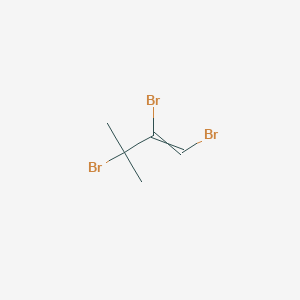
![Acetamide, N-[3-(chloromethyl)-2,4,6-triiodophenyl]-2-hydroxy-](/img/structure/B14554836.png)
![Butanoic acid, 4-[(2-bromophenyl)amino]-4-oxo-](/img/structure/B14554839.png)
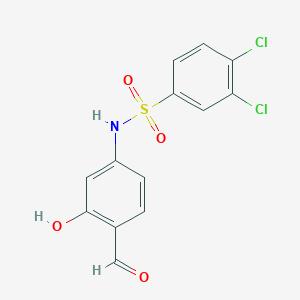
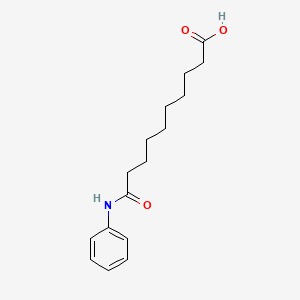
![3-Isocyanato-1-oxa-2-azaspiro[4.4]non-2-ene](/img/structure/B14554857.png)
![N~2~-[(4-Methoxyphenyl)methyl]-N-naphthalen-2-ylglycinamide](/img/structure/B14554865.png)

![10H-Phenothiazine, 10-[3-(1H-benzimidazol-1-yl)-2-methylpropyl]-](/img/structure/B14554880.png)
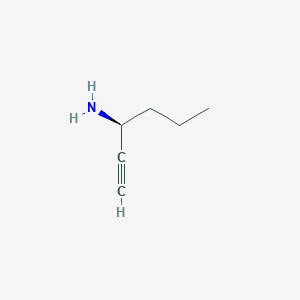
![2-[(E)-(4-Nitrophenyl)diazenyl]-1-phenylbutane-1,3-dione](/img/structure/B14554899.png)
